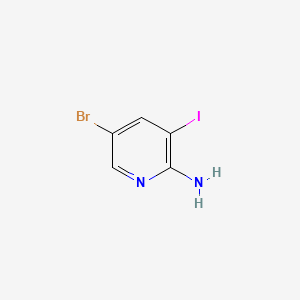

2-Amino-5-bromo-3-iodopyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPERZSKJGNUSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363974 | |

| Record name | 2-Amino-5-bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381233-96-1 | |

| Record name | 2-Amino-5-bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-bromo-3-iodopyridine

For researchers, scientists, and professionals in drug development, 2-Amino-5-bromo-3-iodopyridine is a pivotal heterocyclic building block. Its unique trifunctional structure, featuring an amine group and two distinct halogen atoms on a pyridine core, offers exceptional versatility in organic synthesis. This guide provides an in-depth overview of its properties, synthesis, and critical role as a pharmaceutical intermediate, particularly in the development of targeted therapies.

Core Chemical Identifiers and Properties

This compound is a solid organic compound, typically appearing as a white to light yellow or brown powder.[1][2] Its chemical structure and key identifiers are fundamental to its application in synthetic chemistry.

| Identifier | Value | Reference |

| CAS Number | 381233-96-1 | [2][3][4] |

| Molecular Formula | C₅H₄BrIN₂ | [2][3][5] |

| Molecular Weight | 298.91 g/mol | [2][3][5] |

| IUPAC Name | 5-bromo-3-iodopyridin-2-amine | [5] |

| InChI Key | XPERZSKJGNUSHI-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ncc(Br)cc1I | [3] |

The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions.

| Property | Value | Reference |

| Appearance | White to light yellow/brown powder | [1][2] |

| Melting Point | 111-117 °C or 140-145 °C | [1][2][3] |

| Boiling Point | 308.2 ± 42.0 °C (Predicted) | [2] |

| Solubility | Low solubility in water; Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). | [1] |

| Storage | Store in a cool, dry, light-shielding container, recommended at 2-8 °C. | [1] |

Strategic Importance in Drug Discovery

The strategic placement of bromine and iodine atoms on the pyridine ring provides multiple reactive sites for a wide array of synthetic transformations.[6] This is particularly advantageous in medicinal chemistry, where the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited for sequential, controlled functionalization through metal-catalyzed cross-coupling reactions.

This compound is an essential intermediate in the synthesis of various pharmacologically active molecules, including:

-

Tyrosine Kinase Inhibitors: These are crucial for cancer chemotherapy, targeting enzymes involved in cell proliferation and signaling.[7][8]

-

PI3 Kinase Inhibitors: Investigated for roles in cancer and inflammatory diseases.[8]

-

VEGFR-2 Inhibitors: Target angiogenesis, a key process in tumor growth.[8]

-

CRAC and FabI Inhibitors: Explored for treating autoimmune diseases and as antibacterial agents, respectively.[8]

The ability to use this compound to construct complex molecular architectures accelerates the early stages of drug development, particularly in oncology and immunology.[6]

Experimental Protocols: Synthesis

The preparation of this compound is a multi-step process that requires precise control of reaction conditions. A common and scalable synthetic route starts from 2-aminopyridine.

Logical Workflow for Synthesis

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. This compound CAS#: 381233-96-1 [m.chemicalbook.com]

- 3. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 381233-96-1 [chemicalbook.com]

- 5. This compound | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ijssst.info [ijssst.info]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Amino-5-bromo-3-iodopyridine

This technical guide provides an in-depth overview of 2-Amino-5-bromo-3-iodopyridine, a crucial intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules. Its unique substitution pattern allows for versatile chemical modifications.

| Property | Value | References |

| Molecular Formula | C5H4BrIN2 | [1][2][3][4] |

| Molecular Weight | 298.91 g/mol | [2][3][4] |

| Alternate Molecular Weight | 296.89 g/mol | [1] |

| Appearance | Brown to white or light yellow solid powder | [1][2] |

| Melting Point | 111-113 °C; 140-145 °C | [1][2][3] |

| CAS Number | 381233-96-1 | [2][3][4] |

Applications in Research and Development

Due to the presence of amino, bromo, and iodo functional groups, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1] It is particularly noted for its role in the development of tyrosine kinase inhibitors, which are a class of targeted cancer therapies.[5] The bromine and iodine atoms provide reactive sites for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from 2-Amino-5-bromopyridine.[2][5][6]

Materials:

-

2-Amino-5-bromopyridine (5-Bromo-pyridin-2-ylamine)

-

2 M Sulfuric acid

-

Potassium iodate (KIO3)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Aqueous sodium thiosulfate

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 5-Bromo-pyridin-2-ylamine (50 g, 289 mmol) in 2 M sulfuric acid (500 mL).[2][6]

-

Add potassium iodate (30.8 g, 144 mmol) to the solution in batches.[2][6]

-

Heat the mixture to 100°C.[6]

-

Slowly add a dropwise aqueous solution of potassium iodide (26.5 g, 160 mmol in 50 mL of water) over approximately 1 hour.[6]

-

Continue stirring the reaction mixture for 30 minutes after the addition is complete.[2][6]

-

Adjust the pH of the aqueous phase to 8-9 using a suitable base.[2][6]

-

Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.[2][6]

-

Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield 2-amino-3-iodo-5-bromopyridine as a brown solid.[2][6]

Structural Elucidation

The relationship between the core pyridine structure and its substituents, which give this compound its specific chemical properties, is visualized in the diagram below.

Caption: Molecular structure hierarchy of this compound.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. This compound CAS#: 381233-96-1 [m.chemicalbook.com]

- 3. 2-氨基-5-溴-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. ijssst.info [ijssst.info]

- 6. This compound | 381233-96-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-bromo-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-bromo-3-iodopyridine, a key intermediate in pharmaceutical synthesis. The document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its role in drug development workflows.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative. At room temperature, it typically presents as a white to light yellow or brown solid powder.[1][2] Its stability is a key consideration; the compound is sensitive to light and should be stored in a cool, dry environment away from light and oxidizing agents to prevent degradation.[1]

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrIN₂ | [3][4] |

| Molecular Weight | 298.91 g/mol | [3][4][5] |

| Melting Point | 111-113 °C, 140-145 °C | [1][2][3] |

| Boiling Point | 308.2 ± 42.0 °C (Predicted) | [2] |

| Appearance | White to off-white or brown powder | [1][2] |

| Solubility | Low solubility in water; Soluble in dichloromethane and DMF | [1] |

| CAS Number | 381233-96-1 | [3][5][6] |

Note: The reported melting point range varies, which may be attributed to differences in purity.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (300 MHz, CDCl₃): δ 8.06 (d, J = 2.2 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 4.96-5.00 (s, 2H).[6][7]

-

LC-MS (ESI): m/z calculated for C₅H₄N₂BrI: 298.8159, found 300.7000.[7]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and analysis of this compound.

A common and scalable method for preparing this compound starts from 2-aminopyridine, involving a two-step process of bromination followed by iodination.[7][8]

Step 1: Bromination of 2-Aminopyridine

-

Reagents: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone.

-

Procedure:

-

Dissolve 2-aminopyridine (5.3 mmol) in acetone (5 mL).

-

Cool the mixture to 10 °C.

-

Add NBS (5.6 mmol) dropwise over a period of 30 minutes.

-

Stir the mixture for an additional 30 minutes.

-

Remove the solvent by evaporation under vacuum.

-

Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine.[7]

-

Step 2: Iodination of 2-Amino-5-bromopyridine

-

Reagents: 2-amino-5-bromopyridine (5.8 mmol), 2 M Sulfuric Acid, Potassium Iodate (2.9 mmol), Potassium Iodide (3.4 mmol).

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in 2 M sulfuric acid (10 mL).

-

Add potassium iodate portionwise while stirring.

-

Heat the mixture to 100 °C.

-

Add a solution of potassium iodide in water (10 mL) dropwise over 30-60 minutes.[6][7]

-

Continue stirring for an additional 1.5 hours and then cool to room temperature.[6][7]

-

Adjust the pH of the aqueous phase to 8 with ammonia.

-

Cool the mixture to 10 °C for 1 hour to facilitate precipitation.

-

Filter the mixture, wash the filter cake with cool water, and recrystallize with 85% alcohol to obtain this compound.[7]

-

High-Performance Liquid Chromatography (HPLC)

-

System: Aligen LC-20AT[7]

-

Column: Hypersil BDS C18 (5 µm, 250×4.6 mm)[7]

-

Column Temperature: 25 °C[7]

-

Mobile Phase: Acetonitrile/water (60/40, by volume)[7]

-

Flow Rate: 1.0 mL/min[7]

-

Injection Volume: 5 µL[7]

-

Detection Wavelength: 245 nm[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker AVANCEDMX-500 (WB)[7]

-

Solvent: CDCl₃ or DMSO-d₆[7]

-

Internal Standard: Tetramethylsilane (TMS)[7]

-

Temperature: Room temperature[7]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Role as an intermediate in drug development.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. This compound CAS#: 381233-96-1 [m.chemicalbook.com]

- 3. 2-アミノ-5-ブロモ-3-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 381233-96-1 [sigmaaldrich.com]

- 6. This compound | 381233-96-1 [chemicalbook.com]

- 7. ijssst.info [ijssst.info]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of 2-Amino-5-bromo-3-iodopyridine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Introduction

2-Amino-5-bromo-3-iodopyridine is a halogenated pyridine derivative with a molecular formula of C₅H₄BrIN₂ and a molecular weight of approximately 298.91 g/mol . Its structure, featuring amino, bromo, and iodo functional groups on a pyridine ring, makes it a valuable intermediate in organic synthesis. Specifically, it is a crucial building block in medicinal chemistry for the construction of complex drug molecules, including tyrosine kinase inhibitors used in cancer chemotherapy.[1][2]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, reaction optimization, and formulation development. Solubility dictates the choice of solvent for a reaction, the method of purification (e.g., recrystallization), and the techniques for analysis (e.g., chromatography). This guide provides an overview of the known solubility characteristics of this compound, outlines experimental protocols for determining solubility, and discusses the key factors that influence its dissolution.

Published Solubility Data

Quantitative public data on the solubility of this compound across a wide range of organic solvents is limited. Most available information is qualitative, found within synthesis procedures or supplier notes. The compound is generally described as a solid, ranging from white to off-white or brown.[3][4]

Based on available information, the following qualitative solubility characteristics have been noted:

-

Low solubility in water .[3]

-

Exhibits solubility in some common organic solvents, such as dichloromethane and N,N-dimethylformamide (DMF).[3]

-

Synthesis procedures often utilize solvents like acetone and ethanol for reaction and recrystallization, respectively, suggesting at least moderate solubility under those conditions.[5]

A summary of available qualitative data is presented below. Researchers are encouraged to use this as a starting point and determine quantitative solubility for their specific applications.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Source |

| Water | Protic, Polar | Low Solubility | [3] |

| Dichloromethane (DCM) | Aprotic, Polar | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | [3] |

| Ethanol | Protic, Polar | Soluble enough for recrystallization | [5] |

| Acetone | Aprotic, Polar | Used as a reaction solvent | [5] |

| Ethyl Acetate | Aprotic, Polar | Used as an extraction solvent | [4] |

Note: "Soluble" is a qualitative term. The precise solubility (e.g., in mg/mL) must be determined experimentally.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and solvent.[6] Key molecular features influencing its solubility include:

-

Polarity: The pyridine ring and the amino group (-NH₂) introduce significant polarity and the capacity for hydrogen bonding.

-

Halogen Atoms: The bromine and iodine atoms increase the molecular weight and polarizability of the molecule.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be more effective.

-

Temperature: For most solids, solubility in organic solvents increases with temperature.[7] This principle is fundamental to purification by recrystallization.

The interplay of these factors determines the compound's affinity for a given solvent. A diagram illustrating these relationships is provided below.

Experimental Protocol for Solubility Determination

A reliable and common method for determining the solubility of a solid compound is the isothermal shake-flask method .[7] This procedure involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, THF, DMSO, toluene)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vial stand in the temperature bath to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid portion) using a syringe. Immediately pass the liquid through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

This workflow can be visualized as follows:

Conclusion

While comprehensive quantitative solubility data for this compound is not widely published, its chemical structure suggests solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. For researchers and drug developers, the most reliable path forward is to perform experimental determinations using standardized methods like the isothermal shake-flask protocol. The information and procedures outlined in this guide provide a robust framework for understanding and quantifying the solubility of this important synthetic intermediate, enabling its effective application in scientific research and development.

References

- 1. ijssst.info [ijssst.info]

- 2. researchgate.net [researchgate.net]

- 3. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 4. This compound | 381233-96-1 [chemicalbook.com]

- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-5-bromo-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-bromo-3-iodopyridine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the spectral characteristics of this compound is essential for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Proton Environment

The structure of this compound features a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 3-position. This substitution pattern results in two distinct aromatic protons and the protons of the amino group, each with a unique chemical environment that is reflected in the 1H NMR spectrum.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl3) on a 300 MHz spectrometer.[1][3] The observed chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-6 | 8.06 | Doublet (d) | 2.2 | 1H |

| H-4 | 7.96 | Doublet (d) | 2.2 | 1H |

| -NH2 | 5.00 (or 4.96) | Singlet (s) | - | 2H |

Table 1: Summary of 1H NMR spectral data for this compound in CDCl3.[1][3]

The two aromatic protons, H-4 and H-6, appear as distinct doublets at 7.96 ppm and 8.06 ppm, respectively.[1][3] The splitting pattern is due to the coupling between these two protons, with a coupling constant of 2.2 Hz.[3] The protons of the amino group (-NH2) appear as a broad singlet at approximately 4.96-5.00 ppm.[1][3]

Experimental Protocol: 1H NMR Spectroscopy

The following provides a generalized methodology for the acquisition of a 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The 1H NMR spectrum is typically acquired on a 300 MHz or 500 MHz NMR spectrometer.[1]

-

The instrument is locked onto the deuterium signal of the CDCl3 solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard single-pulse experiment is used to acquire the 1H NMR spectrum.

-

Key acquisition parameters include:

-

Pulse width: Calibrated to a 90° pulse.

-

Acquisition time: Typically 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration of the peaks is performed to determine the relative number of protons.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure and proton assignments.

Caption: Generalized workflow for NMR analysis.

References

Characterization of 2-Amino-5-bromo-3-iodopyridine: An In-depth LCMS Technical Guide

This technical guide provides a comprehensive overview of the analytical characterization of 2-Amino-5-bromo-3-iodopyridine, a key intermediate in pharmaceutical synthesis. The focus is on Liquid Chromatography-Mass Spectrometry (LCMS) data, supplemented by detailed experimental protocols and a visual representation of the analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative LCMS Data Summary

The following table summarizes the key quantitative data obtained from the LCMS analysis of this compound.

| Parameter | Value | Reference |

| Calculated m/z | 298.8159 | [1] |

| Observed m/z | 300.7000 | [1] |

| Ionization Mode | Electrospray (ESI) | [1] |

Note: The observed m/z of 300.7000 likely corresponds to the protonated molecule [M+H]⁺.

Experimental Protocols

A detailed methodology for the LCMS analysis of this compound is provided below. This protocol is based on established methods for similar halogenated pyridine derivatives and incorporates specific parameters reported for the target compound.[1][2][3]

Liquid Chromatography (LC)

-

Instrument : A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column : Hypersil BDS C18 (5 µm, 250×4.6 mm).[1]

-

Mobile Phase : A mixture of acetonitrile and water (60/40, v/v).[1] For enhanced performance and MS compatibility, a gradient elution using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B is recommended.[2]

-

Flow Rate : 1.0 mL/min.[1]

-

Column Temperature : 25 °C.[1]

-

Injection Volume : 5 µL.[1]

-

UV Detection Wavelength : 245 nm.[1]

Mass Spectrometry (MS)

-

Instrument : A mass spectrometer, often coupled with the LC system (LC-MS).

-

Ionization Technique : Electrospray Ionization (ESI) is a common and effective technique for this type of compound.[1][3]

-

Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using LCMS.

Caption: LCMS workflow for this compound.

Other Characterization Techniques

While LCMS is a powerful tool for the identification and purity assessment of this compound, a comprehensive characterization often involves a multi-technique approach. Other valuable analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the molecule.

-

Infrared (IR) Spectroscopy : Helps to identify the functional groups present in the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used for the analysis of volatile impurities, although derivatization may be necessary for polar compounds like the target analyte.[3]

By combining the data from these various techniques, researchers can ensure the identity, purity, and quality of this compound for its intended use in pharmaceutical development and other scientific applications.

References

An In-depth Technical Guide on the Safety and Handling of 2-Amino-5-bromo-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-5-bromo-3-iodopyridine (CAS No: 381233-96-1), a key intermediate in pharmaceutical and chemical research.[1][2] Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[4][5]

GHS Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H318: Causes serious eye damage[5]

-

H335: May cause respiratory irritation[4]

Physical and Chemical Properties

This compound is typically a white to light yellow or brown solid powder.[1][2] It is sensitive to light and should be stored in light-shielding containers.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄BrIN₂ | [4] |

| Molecular Weight | 298.91 g/mol | [4] |

| Appearance | White to light yellow solid powder | [1] |

| Melting Point | 112-113 °C or 140-145 °C | [1] |

| Solubility | Soluble in dichloromethane and N,N-dimethylformamide (DMF) | [1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| Equipment | Specification |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher |

| Eye Protection | Chemical safety goggles or face shield |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |

A workflow for donning and doffing PPE should be strictly followed to prevent cross-contamination.

References

- 1. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 2. This compound CAS#: 381233-96-1 [m.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-アミノ-5-ブロモ-3-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Stability and Storage of 2-Amino-5-bromo-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-5-bromo-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its quality, and integrity, and for the successful development of robust synthetic processes and formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its proper handling and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrIN₂ | [1][2] |

| Molecular Weight | 298.91 g/mol | [1][2] |

| Appearance | White to off-white or brown powder/crystal | [1] |

| Melting Point | 112-113 °C | [1] |

| pKa | 2.25 ± 0.49 (Predicted) | |

| Solubility | Low solubility in water; soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). |

Stability Profile and Degradation Pathways

This compound is a halogenated pyridine derivative and, as such, is susceptible to degradation under certain environmental conditions. While specific quantitative stability data for this compound is not extensively available in the public domain, its chemical structure suggests several potential degradation pathways.

Key Stability Concerns:

-

Light Sensitivity: The compound is explicitly mentioned to be light-sensitive. Photodegradation is a common pathway for halogenated aromatic compounds, which can involve reductive dehalogenation. The presence of both bromine and iodine atoms, along with the activating amino group, may increase its susceptibility to photolytic cleavage.

-

Thermal Instability: Exposure to high temperatures can lead to decomposition. Thermal decomposition of pyridine derivatives can be complex, potentially involving the loss of substituents or even ring opening.

-

Oxidative Degradation: The amino group on the pyridine ring can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of undesired byproducts, such as N-oxides or other oxidation products.

-

Hydrolytic Stability: While not explicitly detailed in the available literature, the stability of the compound in aqueous solutions at different pH values should be considered, especially for solution-based reactions or formulations. The carbon-halogen bonds may be susceptible to hydrolysis under certain pH and temperature conditions.

A logical workflow for assessing and understanding the stability of this compound is depicted in the following diagram.

Caption: Workflow for assessing the stability of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Options include Room Temperature or Refrigerated (2-8°C). | To minimize thermal degradation. |

| Light | Keep in a dark place, protected from light. | To prevent photodegradation. |

| Atmosphere | Sealed in a dry environment. Some suppliers recommend storage under an inert atmosphere (e.g., Argon). | To protect from moisture and oxidative degradation. |

| Container | Use tightly sealed, light-resistant containers. | To prevent exposure to light, air, and moisture. |

| Incompatibilities | Store away from strong oxidizing agents. | To prevent oxidative decomposition. |

Experimental Protocols for Stability Assessment

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from any potential degradation products. A published HPLC method for the analysis of this compound can serve as a starting point.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (starting point):

-

Column: Hypersil BDS C18 (5 µm, 250 x 4.6 mm) or equivalent.[3]

-

Mobile Phase: Acetonitrile/Water (60/40, v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 245 nm.[3]

-

Column Temperature: 25 °C.[3]

-

Injection Volume: 5 µL.[3]

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for the validation of the stability-indicating method.

The following diagram illustrates a typical experimental workflow for conducting forced degradation studies.

Caption: A typical experimental workflow for forced degradation studies.

a) Thermal Degradation:

-

Solid State: Store the solid compound at elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Solution: Prepare a solution of the compound in a suitable solvent (e.g., the mobile phase) and store it at elevated temperatures.

b) Photolytic Degradation:

-

Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark.

c) Oxidative Degradation:

-

Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature.

d) Hydrolytic Degradation:

-

Acidic: Treat a solution of the compound with an acidic solution (e.g., 0.1 M HCl) at room temperature and an elevated temperature.

-

Basic: Treat a solution of the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

-

Neutral: Reflux a solution of the compound in water.

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze them using the validated stability-indicating HPLC method to determine the extent of degradation and the formation of any new peaks.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling and storage to maintain its quality. It is particularly sensitive to light and high temperatures. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions of a cool, dry, and dark environment, preferably under an inert atmosphere, is paramount. The implementation of forced degradation studies coupled with a validated stability-indicating HPLC method will provide a comprehensive understanding of its stability profile, which is essential for its successful application in research and development.

References

Where to buy high purity 2-Amino-5-bromo-3-iodopyridine

An In-depth Technical Guide to Sourcing High-Purity 2-Amino-5-bromo-3-iodopyridine for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of sourcing high-purity this compound, a critical building block in modern drug discovery and organic synthesis.[1] It is particularly valuable as an intermediate in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[2][3] This document outlines key suppliers, presents relevant chemical and physical data, and details a scalable synthesis protocol for this compound.

Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The table below summarizes the product specifications from several vendors.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Form |

| Sigma-Aldrich | 97% | 381233-96-1 | C5H4BrIN2 | 298.91 | 112-113 | Powder |

| Thermo Scientific Chemicals | 98% | 381233-96-1 | C5H4BrIN2 | 298.91 | - | - |

| CP Lab Safety | ≥98%(T) | 381233-96-1 | C5H4BrIN2 | 298.91 | - | - |

| RPN Organics Private Limited | Analytical Grade | 381233-96-1 | C5H4BrIN2 | - | - | Powder |

| P212121 Store | - | 381233-96-1 | C5H4BrIN | 298.91 | - | - |

Experimental Protocol: Synthesis of this compound

A scalable method for the preparation of this compound has been developed with a total yield of approximately 70% from 2-aminopyridine.[2] The process involves a two-step reaction: bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

This step involves the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS).

Materials:

-

2-aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol (90%)

Procedure:

-

Add NBS (1.0 g, 5.6 mmol) dropwise over 0.5 hours to a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) at 10 °C.[2]

-

Stir the mixture for an additional 0.5 hours.[2]

-

Remove the solvent by evaporation under vacuum.[2]

-

Recrystallize the residue with 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.[2] The reported yield is 95.0% with a purity of 97.0%.[2]

Step 2: Iodination of 2-Amino-5-bromopyridine to this compound

This step details the iodination of the previously synthesized 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Sulfuric acid (2 mol/L)

-

Potassium iodate (KIO3)

-

Potassium iodide (KI)

-

Ammonia

-

Ethanol (85%)

Procedure:

-

Stir a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) and treat it portionwise with potassium iodate (0.62 g, 2.9 mmol).[2]

-

Heat the mixture to 100 °C.[2]

-

Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 0.5 hours.[2]

-

Allow the mixture to stir for a further 1.5 hours and then cool to ambient temperature.[2]

-

Adjust the pH of the aqueous phase to 8 with ammonia.[2]

-

Cool the mixture to 10 °C for 1 hour and then filter.[2]

-

Wash the filter cake with cool water and recrystallize with 85% ethanol to yield this compound.[2] The reported yield is 73.7% with a purity of 98.5%.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.

Caption: Scalable synthesis workflow for this compound.

Caption: Reaction pathway for the synthesis of this compound.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[4] It can cause skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated place away from light and oxidizing agents.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. ijssst.info [ijssst.info]

- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. aksci.com [aksci.com]

- 7. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

2-Amino-5-bromo-3-iodopyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Amino-5-bromo-3-iodopyridine has emerged as a pivotal structural motif and a versatile building block in the field of organic synthesis. Its unique trifunctional nature, featuring an amino group and two distinct halogen atoms on a pyridine core, offers a powerful platform for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is typically a white to light yellow or brown solid powder.[2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrIN₂ | [4] |

| Molecular Weight | 298.91 g/mol | [4] |

| Melting Point | 113-117 °C | [5] |

| Appearance | White to light yellow/brown solid powder | [2][3] |

| Solubility | Soluble in organic solvents like dichloromethane and DMF | [2] |

| CAS Number | 381233-96-1 | [6] |

Synthesis of this compound

The preparation of this compound is commonly achieved through a two-step process starting from 2-aminopyridine. This involves an initial bromination followed by an iodination step.[7][8]

Experimental Protocols:

Step 1: Synthesis of 2-Amino-5-bromopyridine [7]

-

Reagents: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone.

-

Procedure: To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add NBS (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10 °C. The mixture is then stirred for an additional 30 minutes.

-

Work-up: The solvent is removed by evaporation under vacuum. The resulting residue is recrystallized from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.

-

Yield: 95.0%[7]

Step 2: Synthesis of this compound [7]

-

Reagents: 2-Amino-5-bromopyridine, Potassium iodate (KIO₃), Potassium iodide (KI), Sulfuric acid (2 M), Ammonia.

-

Procedure: A solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 M sulfuric acid (10 mL) is stirred and treated portionwise with potassium iodate (0.62 g, 2.9 mmol). The mixture is heated to 100 °C. A solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) is then added dropwise over 30 minutes. The reaction mixture is stirred for a further 1.5 hours.

-

Work-up: After cooling to ambient temperature, the pH of the aqueous phase is adjusted to 8 with ammonia. The mixture is cooled to 10 °C for 1 hour and then filtered. The filter cake is washed with cold water and recrystallized from 85% alcohol.

-

Yield: 73.7%[7]

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1. Bromination | 2-Aminopyridine | NBS | Acetone | 10 °C | 1 h | 95.0 |

| 2. Iodination | 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | Water | 100 °C | 2 h | 73.7 |

Role as a Building Block in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three functional groups: the amino group and the two halogen atoms. The carbon-iodine bond is more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions.[9] This allows for selective functionalization at the 3-position, leaving the bromine atom at the 5-position available for subsequent transformations.[9] This stepwise functionalization is a cornerstone of its utility in constructing complex molecules.[9]

Key Reactions:

-

Suzuki Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, catalyzed by palladium and copper complexes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form carbon-nitrogen bonds, introducing a wide range of amino groups.[10]

The amino group at the 2-position can be acylated, alkylated, or serve as a directing group in metallation reactions.[9]

Experimental Protocol for Sonogashira Coupling: [11][12]

-

Reagents: 2-Amino-3-bromopyridine derivative (as a model), terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF.

-

Procedure: Under a nitrogen atmosphere, to a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Add 2.0 mL of DMF and stir for 30 minutes. Then, add the 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1 mL). The reaction mixture is heated at 100 °C for 3 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Yields: Moderate to excellent yields (72% - 96%) have been reported for various substrates.[12]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of tyrosine kinase inhibitors for cancer therapy.[7] Pyridine derivatives are found in numerous drugs targeting a wide range of medical conditions, from neurological disorders to infectious diseases.[1] The ability to selectively introduce functional groups onto the pyridine core using this building block accelerates the early stages of drug development.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for regioselective functionalization through a variety of cross-coupling reactions, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The reliable synthetic routes to this intermediate and its predictable reactivity provide a solid foundation for the construction of complex, biologically active molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 3. This compound CAS#: 381233-96-1 [m.chemicalbook.com]

- 4. This compound | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-アミノ-5-ブロモ-3-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 381233-96-1 [chemicalbook.com]

- 7. ijssst.info [ijssst.info]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 381233-96-1 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Scalable Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 2-Amino-5-bromo-3-iodopyridine, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis begins with the readily available starting material, 2-aminopyridine, and proceeds through a two-step halogenation process.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules, including tyrosine kinase inhibitors used in cancer therapy.[1] The synthetic route described herein involves the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by subsequent iodination to afford the final product. This method has been developed with a focus on scalability, efficiency, and the use of readily available reagents to be suitable for industrial production.[2]

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Step 1: Bromination of 2-Aminopyridine

2-Aminopyridine is reacted with a brominating agent, such as N-Bromosuccinimide (NBS), to selectively introduce a bromine atom at the 5-position of the pyridine ring.

Step 2: Iodination of 2-Amino-5-bromopyridine

The resulting 2-amino-5-bromopyridine is then subjected to an iodination reaction to introduce an iodine atom at the 3-position, yielding the target compound, this compound.

Experimental Protocols

The following protocols are based on established and scalable laboratory procedures.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine

This protocol details the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS) in acetone.

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol (90% or 80%)

-

Water

Procedure:

-

Dissolve 2-aminopyridine (e.g., 10g) in acetone (e.g., 50mL) in a suitable reaction vessel.[2]

-

Cool the solution to a temperature between -8°C and 10°C.[1][2]

-

Slowly add a solution of NBS (a molar equivalent to 2-aminopyridine, e.g., 18.95g) dissolved in acetone (e.g., 150mL) dropwise to the cooled 2-aminopyridine solution over a period of approximately 1 hour.[1][2]

-

After the addition is complete, continue to stir the reaction mixture for an additional 0.5 to 2 hours.[1][2]

-

Remove the acetone by evaporation under reduced pressure to obtain a crude solid.[1][2]

-

Disperse the crude solid in water and stir for about 1 hour at room temperature.[2]

-

Filter the mixture to collect the solid product.

-

Recrystallize the solid from 80-90% ethanol to afford pure 2-amino-5-bromopyridine as a white to yellow solid.[1][2]

Protocol 2: Synthesis of this compound

This protocol describes the iodination of 2-amino-5-bromopyridine using potassium iodate and potassium iodide.

Materials:

-

2-Amino-5-bromopyridine

-

Sulfuric Acid (2 M)

-

Potassium Iodate (KIO₃)

-

Potassium Iodide (KI)

-

Sodium Hydroxide solution (20-30%)

-

Ethyl Acetate

-

Sodium Thiosulfate solution

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-5-bromopyridine (e.g., 50 g, 289 mmol) in 2 M sulfuric acid (e.g., 500 mL).[3]

-

Add potassium iodate (e.g., 30.8 g, 144 mmol) to the mixture in portions while stirring.[3]

-

Slowly add an aqueous solution of potassium iodide (e.g., 26.5 g, 160 mmol in 50 mL of water) dropwise over 1-2 hours.[2][3]

-

After the addition, continue the reaction for an additional 1-3 hours.[2][3]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the aqueous solution to 8.5-9.5 using a 20-30% sodium hydroxide solution, which will cause the product to precipitate.[2][3]

-

Cool the mixture to 10°C and filter to collect the solid. The filtrate can be recycled to improve overall yield.[2]

-

Alternatively, for laboratory scale, extract the product with ethyl acetate (3 times).[3]

-

Combine the organic layers and wash sequentially with aqueous sodium thiosulfate, water, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield this compound as a brown solid.[3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 2-Amino-5-bromopyridine | 2-Aminopyridine, NBS | 95.0 | 97.0 - 99.0 | [1][2] |

| 2 | This compound | 2-Amino-5-bromopyridine, KIO₃, KI | 73.7 - 95 | 99.5 | [2][3][4] |

Table 2: Optimal Reaction Conditions

| Step | Parameter | Optimal Condition | Reference |

| 1. Bromination | Reactant Ratio (2-aminopyridine:NBS) | 1:1 | [1][2] |

| Temperature | -8 to 10 °C | [1][2] | |

| Reaction Time | 1.5 - 3 hours | [1][2] | |

| 2. Iodination | Reactant Ratio (KIO₃:KI) | 1:1.1 - 1:1.2 | [1][3] |

| Temperature | 90 - 100 °C | [2][3] | |

| Reaction Time | 1.5 - 4 hours | [1][2][3] |

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

References

Application Notes and Protocols: Regioselective Bromination using N-Bromosuccinimide for the Synthesis of 2-Amino-5-bromo-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-iodopyridine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors.[1] The strategic placement of amino, bromo, and iodo functional groups on the pyridine ring allows for diverse subsequent chemical modifications. This document provides detailed application notes and a robust protocol for the synthesis of this compound. The synthesis proceeds via a two-step pathway commencing with the regioselective bromination of 2-aminopyridine using N-Bromosuccinimide (NBS), followed by iodination of the resulting 2-amino-5-bromopyridine. This method is advantageous due to its high yield, scalability, and effective control over side-product formation.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Bromination | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10 | 1 | 95.0 | 97.0 |

| 2 | Iodination | 2-Amino-5-bromopyridine | Potassium Iodide (KI), Potassium Iodate (KIO₃) | 2M Sulfuric Acid | 100 | 2 | 73.7 | 98.5 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine (Bromination)

This protocol details the regioselective bromination of 2-aminopyridine at the 5-position using N-Bromosuccinimide.

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol (90%)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

-

Cool the mixture to 10 °C using an ice bath.

-

Slowly add a solution of NBS (1.0 g, 5.6 mmol) in acetone dropwise over a period of 30 minutes, while maintaining the temperature at 10 °C.[1]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.[1]

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Expected Outcome: This procedure is expected to yield approximately 0.90 g (95.0%) of 2-amino-5-bromopyridine with a purity of 97.0%.[1] The primary impurity that can form is 2-amino-3,5-dibromopyridine, the formation of which is minimized by controlling the stoichiometry of NBS and the reaction temperature.[1]

Step 2: Synthesis of this compound (Iodination)

This protocol describes the iodination of 2-amino-5-bromopyridine to yield the final product.

Materials:

-

2-Amino-5-bromopyridine

-

Sulfuric acid (2M)

-

Potassium iodate (KIO₃)

-

Potassium iodide (KI)

-

Ammonia solution

-

Ethanol (85%)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

pH paper or pH meter

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2M sulfuric acid (10 mL) with stirring.[1]

-

Add potassium iodate (0.62 g, 2.9 mmol) portionwise to the stirred solution.

-

Heat the mixture to 100 °C.[1]

-

Prepare a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 30 minutes.[1]

-

Maintain the reaction at 100 °C for an additional 1.5 hours.[1]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the aqueous phase to 8 with ammonia solution.

-

Cool the mixture to 10 °C for 1 hour to facilitate precipitation.

-

Filter the resulting solid, wash with cold water, and recrystallize from 85% ethanol to afford this compound.[1]

Expected Outcome: This protocol is expected to produce approximately 1.27 g (73.7%) of this compound with a purity of 98.5%.[1]

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Suzuki coupling reactions with 2-Amino-5-bromo-3-iodopyridine

An in-depth guide to the regioselective Suzuki-Miyaura cross-coupling reactions involving 2-Amino-5-bromo-3-iodopyridine, a crucial building block in pharmaceutical and chemical research. This document provides detailed protocols, reaction conditions, and quantitative data to aid researchers, scientists, and drug development professionals in synthesizing complex molecular scaffolds.

Introduction

This compound is a highly valuable heterocyclic intermediate, particularly significant in the synthesis of kinase inhibitors for cancer chemotherapy.[1] Its utility stems from the presence of two different halogen atoms, iodine and bromine, at the C3 and C5 positions, respectively. This dihalogenated structure allows for sequential, regioselective cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed method for forming C-C bonds, can be selectively performed at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.[2][3] This application note details the principles and protocols for achieving this selective functionalization.

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is dictated by the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the stronger carbon-bromine (C-Br) bond.[2] This inherent difference enables the selective formation of a C-C bond at the 3-position under carefully controlled conditions, yielding 2-amino-3-aryl-5-bromopyridine derivatives.

Caption: Regioselective Suzuki coupling of this compound.

Data Presentation

The following tables summarize the typical reagents and representative reaction conditions for the selective Suzuki coupling at the 3-position of this compound. The expected yields are based on analogous reactions reported for similar dihalogenated and amino-substituted pyridines.[4][5]

Table 1: Key Reagents for Regioselective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(PPh₃)₄ is common. Other catalysts like Pd₂(dba)₃ with a ligand can be used. |

| Base | Activates Boronic Acid | 2.0 - 3.0 | K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used. |

| Solvent | Reaction Medium | - | Anhydrous, degassed solvents like 1,4-dioxane, DMF, or toluene, often with water. |

Table 2: Representative Conditions and Yields for Analogous Substrates

This data is adapted from the Suzuki coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids and serves as a guideline for expected outcomes.[4][5] Actual yields with this compound may vary.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 75-85 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 80-90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 85-95 |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 70-80 |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 65-75 |

Experimental Protocols

This section provides a detailed, generalized protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Methodology

-

Reaction Setup : In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Establish Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[2]

-

Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5][6] Following this, add the degassed solvent system, typically a 4:1 mixture of anhydrous 1,4-dioxane and water, via syringe.[4][5]

-

Reaction : Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

-

Monitoring : The progress of the reaction should be monitored periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-18 hours.[6]

-

Work-up :

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.[6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

-

Purification and Analysis :

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-3-aryl-5-bromopyridine product.[2][6]

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. ijssst.info [ijssst.info]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling reactions of 2-amino-5-bromo-3-iodopyridine. This versatile building block is of significant interest in medicinal chemistry, offering two distinct halogenated sites for sequential functionalization. The methodologies outlined herein focus on the selective coupling at the more reactive C-I bond, enabling the synthesis of a diverse array of 3-substituted-2-amino-5-bromopyridine derivatives, which are valuable intermediates in the development of novel therapeutics.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For polyhalogenated heterocycles like this compound, the challenge and opportunity lie in achieving site-selective functionalization. The reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl, a trend governed by bond dissociation energies.[2] This inherent reactivity difference allows for the selective coupling at the 3-position (C-I) of this compound while leaving the 5-position (C-Br) intact for subsequent transformations.

This document details protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Sonogashira coupling for the introduction of alkyne moieties, and Buchwald-Hartwig amination for the synthesis of C-N bonds.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data is based on reactions with structurally similar aminohalopyridine substrates, providing a strong indication of the expected yields and optimal conditions for the selective coupling at the C-3 position of this compound.

Table 1: Suzuki-Miyaura Coupling of Aminohalopyridines with Arylboronic Acids

| Entry | Halopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine[3] | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | 85 |

| 2 | 5-Bromo-2-methylpyridin-3-amine[3] | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | 88 |

| 3 | 5-Bromo-2-methylpyridin-3-amine[3] | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | 82 |

| 4 | 2-Bromopyridine[4] | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 95 |

Table 2: Sonogashira Coupling of Aminohalopyridines with Terminal Alkynes

| Entry | Halopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine[2] | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 2-Amino-3-bromopyridine[2] | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |

| 3 | 2-Amino-3-bromopyridine[2] | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

| 4 | 2-Amino-3-bromopyridine[2] | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |

Table 3: Buchwald-Hartwig Amination of Aminohalopyridines with Amines

| Entry | Halopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-bromo-4-methylpyridine[5] | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | High |

| 2 | 2-Bromopyridine[6] | Morpholine | Pd(OAc)₂ (2) | dppp (2.5) | NaOtBu | Toluene | 80 | 18 | 98 |

| 3 | 3-Bromo-2-aminopyridine[7] | Morpholine | RuPhos Precatalyst (2) | - | LiHMDS | Toluene | 100 | 12 | 95 |

| 4 | 3-Bromo-2-aminopyridine[7] | Aniline | BrettPhos Precatalyst (2) | - | LiHMDS | Toluene | 100 | 12 | 85 |

Experimental Protocols

The following protocols are optimized for the selective cross-coupling at the 3-position (C-I) of this compound. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane or Toluene

-

Degassed Water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst [Pd(PPh₃)₄] (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and degassed water in a 4:1 to 10:1 ratio.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-bromo-3-arylpyridine.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[2][8]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (2.5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., DMF or Toluene)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

-

Add the anhydrous solvent and stir for a few minutes.

-

Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base.

-

Heat the reaction mixture to 60-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-amino-5-bromo-3-alkynylpyridine.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and a primary or secondary amine.[5][7]

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst like RuPhos or BrettPhos precatalyst) (2 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) (4 mol% if not using a precatalyst)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-